2-(Diethoxymethyl)oxirane
Overview
Description
2-(Diethoxymethyl)oxirane, also known as glycidaldehyde diethyl acetal, is an organic compound with the molecular formula C₇H₁₄O₃. It is a member of the epoxide family, characterized by a three-membered ring containing an oxygen atom. This compound is used in various chemical reactions and has applications in multiple scientific fields.
Mechanism of Action
Target of Action
Oxiranes, in general, are known to react with various biological molecules, including proteins and nucleic acids, due to their highly reactive three-membered ring structure .
Mode of Action
2-(Diethoxymethyl)oxirane, like other oxiranes, undergoes a ring-opening reaction when it interacts with its targets. This reaction is often catalyzed by a tertiary amine . The process involves two main stages:
- Participation of the carboxylate anion in the ring-opening of both nonactivated and activated oxirane .
Biochemical Pathways
The ring-opening reactions of oxiranes are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . They also allow the production of functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (146184 Da) and boiling point (1903±200 °C at 760 mmHg) , can influence its pharmacokinetic behavior.
Result of Action
The ring-opening reaction of oxiranes, including this compound, can lead to the formation of various products depending on the reaction conditions and the presence of other reactants .
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactants can influence the action, efficacy, and stability of this compound. For instance, the rate of the ring-opening reaction of oxiranes is known to be influenced by temperature .
Biochemical Analysis
Biochemical Properties
It is known that oxiranes, a class of compounds to which 2-(Diethoxymethyl)oxirane belongs, are capable of undergoing reactions with various enzymes and proteins . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present.
Molecular Mechanism
Oxiranes are known to undergo oxidation reactions, which could potentially lead to interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is possible that this compound could interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Diethoxymethyl)oxirane can be synthesized through the reaction of diethyl acetal with an appropriate oxidizing agent. One common method involves the use of peracids, such as peracetic acid, to oxidize the diethyl acetal, forming the oxirane ring.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Diethoxymethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex molecules.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The oxirane ring can be opened through nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Peracids, such as peracetic acid, are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the oxirane ring under mild conditions.
Major Products Formed:
Oxidation: Formation of diols or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Diethoxymethyl)oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Comparison with Similar Compounds
2-(Methoxymethyl)oxirane: Similar structure but with a methoxy group instead of an ethoxy group.
2-(Ethoxymethyl)oxirane: Similar structure but with an ethoxy group instead of a diethoxymethyl group.
Glycidol: Another epoxide with a hydroxymethyl group.
Uniqueness: 2-(Diethoxymethyl)oxirane is unique due to its diethoxymethyl group, which provides distinct reactivity and properties compared to other epoxides. This makes it valuable in specific synthetic applications where its unique reactivity can be leveraged.
Properties
IUPAC Name |
2-(diethoxymethyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-8-7(9-4-2)6-5-10-6/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQQWSQARNQPLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1CO1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404998 | |
Record name | 2-(diethoxymethyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13269-77-7 | |
Record name | 2-(diethoxymethyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycidaldehyde diethyl acetal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.